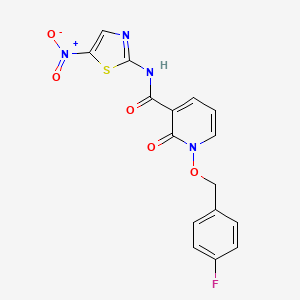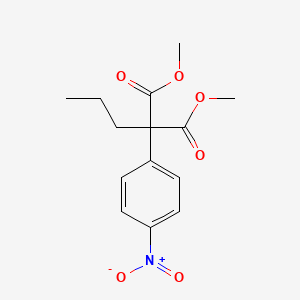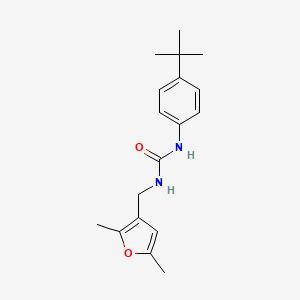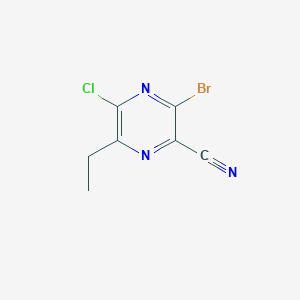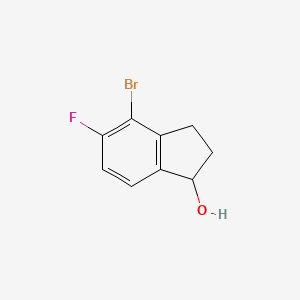
4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol” is a chemical compound with the CAS Number: 1443652-82-1 . It has a molecular weight of 231.06 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3,8,12H,2,4H2 . This indicates the presence of a bromine atom, a fluorine atom, and a hydroxyl group in the indene ring structure.
Physical and Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 231.06 . The InChI code is 1S/C9H8BrFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3,8,12H,2,4H2 .
Wissenschaftliche Forschungsanwendungen
OLED Device Efficiency Enhancement
New fluoro derivatives, including Ph2N-containing oligo(arylenevinylene) derivatives, demonstrate high fluorescence efficiency with quantum yields ranging from 0.93 to 0.68. These oligomers show potential in OLED devices, offering remarkable external quantum efficiency values and maximum brightness, indicating the potential of fluoro-containing oligomers in enhancing OLED device performance (H.‐C. Li et al., 2007).
Structural Analysis of Halogenated Compounds
The structure of 4-halo-1,2,3,5-dithiadiazolyl radicals, including fluoro derivatives, was investigated through crystallography, showing significant findings on intradimer S···S contacts. This research contributes to understanding the structural aspects of halogenated compounds, which could inform the design of materials with specific properties (C. Knapp et al., 2005).
Synthesis of Biologically Active Compounds
The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is significant for creating biologically active compounds. This research outlines a multi-step synthesis process, offering insights into methodologies that could be applied to develop new therapeutic agents (Linxiao Wang et al., 2016).
Halogen and Ethynyl Substituent Interchangeability
Research on bromo- and fluoro-substituted ethynylbenzenes explores the interchangeability of halogen and ethynyl substituents, affecting solid-state structures. This study provides valuable information for the design and development of materials with tailored properties for various applications (James M. A. Robinson et al., 1998).
Claisen Rearrangements and Fluorine Substituents
Investigations into Claisen rearrangements involving vinyl fluorides highlight the significance of fluorine substituents in chemical transformations. This research has implications for the development of synthetic strategies for creating compounds with desired structural features (Frank Tranel, G. Haufe, 2004).
Chirality Probes and Halogenation Protocol
Studies on pseudotetrahedral polyhaloadamantanes, including bromo and fluoro derivatives, utilize a novel halogenation protocol. This work contributes to the understanding of chirality and its application in molecular probes, which can be pivotal in pharmaceutical research and development (P. Schreiner et al., 2002).
Eigenschaften
IUPAC Name |
4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3,8,12H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHCTVQRWNANTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B2841337.png)

![2-({[(Cyclohexylmethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2841339.png)

![[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate](/img/no-structure.png)

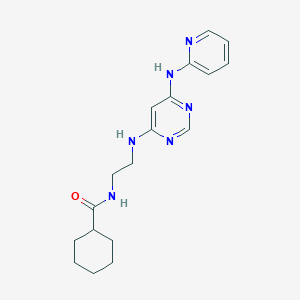
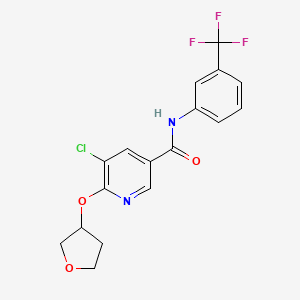
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2841348.png)
